Josiphos SL-J004-1

Description

Historical Development of Josiphos Ligands in Asymmetric Catalysis

The historical development of Josiphos ligands represents one of the most significant advances in asymmetric catalysis during the late twentieth century. The genesis of this ligand family can be traced to the early 1990s when Antonio Togni began systematic investigations at the Ciba Central Research Laboratories, which later became part of Novartis. Togni's initial research focused on previously known ferrocenyl ligands for gold(I)-catalyzed aldol reactions, but his team soon recognized the potential for developing more sophisticated diphosphine ligands that could offer superior performance in asymmetric transformations.

The breakthrough moment came when technician Josi Puleo prepared the first ligands containing secondary phosphines, leading to the development of what would become known as the Josiphos family. The name itself honors Puleo's contribution, combining "Josi" from his name with "phos" indicating the phosphine functionality. This collaborative effort between Togni's theoretical insights and Puleo's synthetic expertise exemplifies the interdisciplinary approach that has characterized successful ligand development throughout the field of asymmetric catalysis.

The first major success of Josiphos ligands occurred in ruthenium-catalyzed enamide hydrogenation synthesis, where the team achieved dramatic results with enantiomeric excess values exceeding 99% and turnover frequency of 0.3 per second. This initial success demonstrated the potential of the ferrocene-based architecture to provide exceptional stereochemical control while maintaining high catalytic activity. The same ligand subsequently proved instrumental in the production of (S)-metolachlor, the active ingredient in the most commonly used herbicide in the United States, establishing the first major industrial application of Josiphos technology.

The development trajectory of Josiphos ligands accelerated throughout the 1990s and early 2000s, with researchers systematically exploring variations in the phosphine substituents and stereochemical arrangements. The discovery that (R,S) configurations and their enantiomers provided superior yields and enantioselectivities compared to (R,R) diastereomers became a fundamental principle guiding subsequent ligand design efforts. This insight led to the development of numerous Josiphos variants, each optimized for specific reaction types and substrate classes, ultimately culminating in a comprehensive family of commercially available ligands.

Structural Features and Chirality Elements

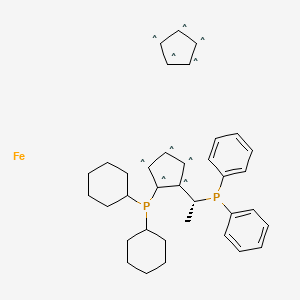

The structural architecture of (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine incorporates multiple sophisticated design elements that work synergistically to achieve exceptional performance in asymmetric catalysis. The ferrocene backbone serves as the fundamental structural scaffold, providing both rigidity and electronic stability that are essential for consistent catalytic behavior. The iron center in ferrocene adopts a +2 oxidation state, with each cyclopentadienyl ring carrying a single negative charge, creating an 18-electron configuration that accounts for the remarkable stability of the ferrocene unit.

The ferrocene scaffold exhibits unique conformational properties, with the cyclopentadienyl rings capable of rotation about the central iron-centroid axis with relatively low energy barriers. This conformational flexibility, while maintaining overall structural integrity, allows the ligand to adapt to different coordination environments and substrate geometries during catalytic cycles. The carbon-carbon bond distances within each five-membered ring measure 1.40 Ångströms, while all iron-carbon bond distances are 2.04 Ångströms, creating a perfectly symmetrical sandwich structure that serves as an ideal platform for asymmetric ligand design.

The chirality elements within this ligand arise from multiple sources, creating a complex stereochemical environment that is crucial for enantioselective catalysis. The primary chiral center is located at the carbon atom bearing the ethyl substituent, which adopts the (R) configuration according to Cahn-Ingold-Prelog priority rules. This central chirality is complemented by planar chirality associated with the differentially substituted ferrocene unit, where the (1S) designation indicates the specific spatial arrangement of substituents on the cyclopentadienyl ring.

The phosphine substituents contribute additional structural complexity and functional diversity to the ligand architecture. The diphenylphosphino group provides aromatic character and moderate steric bulk, while the dicyclohexylphosphino group offers increased steric hindrance and electron-rich properties. This combination creates distinct binding environments for metal coordination, with the electronic and steric properties of each phosphorus center being carefully balanced to optimize catalytic performance. The spatial arrangement of these phosphine groups relative to the chiral centers creates a well-defined asymmetric environment that can effectively discriminate between enantiotopic substrate faces during catalytic transformations.

Nomenclature and Stereochemical Designation

The systematic nomenclature of (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine follows established conventions for describing complex organometallic compounds with multiple chiral elements. The naming system begins with the stereochemical descriptors (R) and (1S), which specify the absolute configuration at the chiral carbon center and the planar chirality of the ferrocene unit, respectively. This dual stereochemical designation is essential for unambiguously identifying the specific enantiomer and diastereomer among the possible stereoisomeric forms of the compound.

The ferrocene core nomenclature incorporates positional numbers to indicate the substitution pattern on the cyclopentadienyl rings. The "1" position refers to the carbon atom bearing the ethyl substituent with its attached diphenylphosphino group, while the "2" position indicates the location of the dicyclohexylphosphino substituent on the same cyclopentadienyl ring. This numbering system provides a clear and unambiguous method for describing the substitution pattern, which is crucial for distinguishing between different regioisomers and stereoisomers within the Josiphos family.

Properties

CAS No. |

158923-09-2 |

|---|---|

Molecular Formula |

C36H44FeP2 |

Molecular Weight |

594.5 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/q2*-1;+2/t25-;;/m1../s1 |

InChI Key |

ABDQIEHFQHRVIN-KHZPMNTOSA-N |

Origin of Product |

United States |

Preparation Methods

Lithiation-Phosphination Approach

The lithiation of ferrocene derivatives enables regioselective introduction of phosphine groups. A representative protocol involves:

-

Deprotonation : Treatment of 1,1'-diiodoferrocene with lithium diisopropylamide (LDA) at –70°C in tetrahydrofuran (THF).

-

Phosphination : Sequential addition of chlorodicyclohexylphosphine and chlorodiphenylphosphine to the lithiated intermediate, ensuring controlled substitution at the 2- and 1-positions of the ferrocene.

Critical parameters include reaction temperature (–70°C to 0°C), stoichiometric ratios (1:1.1 for LDA:ferrocene), and inert atmosphere maintenance. Yields typically range from 60–75%, with purification via column chromatography (0–60% hexanes/ethyl acetate).

Asymmetric Induction and Stereochemical Control

Achieving the (R,S)-configuration necessitates chiral auxiliaries or asymmetric catalysis. For instance:

-

Chiral Palladium Complexes : Employing Pd(OAc)₂ with (R)-BINAP to direct phosphine group installation.

-

Dynamic Kinetic Resolution : Utilizing temperature-dependent equilibria to favor the desired diastereomer.

Stepwise Preparation Methods

Synthesis of Ferrocene Ethyl Backbone

Sequential Phosphination

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | ClP(Cy)₂ | THF, –70°C, 2 h | 70% |

| 2 | ClP(Ph)₂ | RT, 12 h | 65% |

Key Observations :

-

Air-sensitive intermediates require Schlenk-line techniques.

-

Excess phosphine chloride (1.2 eq) improves substitution efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Pd/C Hydrogenation : Reduces phosphine oxides to phosphines (20 psi H₂, 48 h).

-

Microwave Assistance : Reduces reaction time from 16 h to 2 h for phosphination steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Applications in Asymmetric Catalysis

The ligand enables enantioselective hydrogenation of α,β-unsaturated ketones with >90% ee. Comparative studies show superior performance to Josiphos ligands in aryl-alkyl ketone reductions .

Chemical Reactions Analysis

Types of Reactions

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine undergoes various types of reactions, including:

Oxidation: The phosphine ligands can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Coordination: It can form coordination complexes with transition metals, which are essential for its catalytic activity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different substituents on the phosphine ligands.

Scientific Research Applications

Asymmetric Catalysis

Overview

Asymmetric catalysis is a crucial area where (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine has shown significant utility. The compound's chiral nature allows it to facilitate reactions that produce enantiomerically enriched products.

Case Studies

- Palladium-Catalyzed Reactions: The ligand has been effectively employed in palladium-catalyzed asymmetric allylic alkylation reactions. For instance, studies have demonstrated that this ligand can promote high enantiomeric excess (ee) in the synthesis of chiral compounds, achieving ee values exceeding 90% in certain reactions .

- Cross-Coupling Reactions: The ligand has also been used in cross-coupling reactions, where it enhances the formation of biaryl compounds. Notably, it has facilitated reactions with yields up to 97% and ee values reaching 69% .

Synthesis of Chiral Phosphines

Overview

The compound serves as a precursor for synthesizing other chiral phosphines, expanding its application scope in creating diverse ligands for catalysis.

Research Findings

Research indicates that the introduction of amino acid functionalities into the phosphine structure can lead to hybrid ligands that exhibit improved catalytic properties. These hybrid ligands have been synthesized through reductive amination processes, showcasing yields ranging from 65% to 83% .

Metalloligands

Overview

(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is also utilized as a metalloligand, coordinating with various metal centers to form complexes that are pivotal in catalysis.

Applications

- Transition Metal Complexes: The ligand forms stable complexes with transition metals such as palladium and platinum, which are crucial for catalyzing various organic transformations. These complexes leverage the unique chirality of the ligand to influence reaction pathways and selectivity .

- Enhanced Catalytic Activity: The incorporation of this ligand into metal complexes has been shown to enhance catalytic activity significantly compared to non-chiral counterparts, underscoring its importance in developing efficient catalytic systems .

Data Summary

Mechanism of Action

The mechanism of action of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine involves its coordination to a transition metal center, forming a chiral metal complex. This complex then interacts with the substrate, inducing asymmetry in the reaction and leading to the formation of enantiomerically pure products. The specific molecular targets and pathways depend on the type of reaction and the substrate involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The ligand’s performance is best contextualized against structurally analogous ferrocenyl phosphines. Key comparisons include:

Research Findings and Performance Analysis

Enantioselectivity vs. Conversion Trade-offs :

- The target ligand achieved 76% enantiomeric excess (ee) in rhodium-catalyzed hydroformylation of vinyl arenes, outperforming earlier diphosphine ligands (typically <60% ee) . However, its conversion rates were lower due to steric hindrance from the dicyclohexyl groups.

- In contrast, the tert-butyl variant (Josiphos SL-J009-1) demonstrated superior stability and selectivity (>90% ee) in hydrogenation but suffered from slower kinetics .

Steric and Electronic Effects :

- Replacing phenyl groups with tert-butyl groups (e.g., in SL-J009-1) increases steric bulk, which improves enantioselectivity in hydrogenation but reduces catalytic activity in cross-coupling .

- The methoxy-substituted VPhos ligand showed broader substrate compatibility in coupling reactions but lower enantioselectivity in asymmetric processes compared to ferrocenyl analogs .

Thermal Stability and Solubility: The ethanol adduct of the target ligand (CAS 155806-35-2) exhibited improved solubility in polar solvents but reduced thermal stability compared to non-solvated analogs . Nickel complexes derived from the ligand (e.g., 28-0172) demonstrated robust stability under microwave heating (150°C) but required careful handling due to air sensitivity .

Versatility in Catalysis: The ligand’s palladium complexes enabled monoarylation of hydrazine with high turnovers, a feat unachievable with less electron-rich ligands like BINAP . Its rhenium complexes were effective in trifluoromethylation but required low temperatures to prevent decomposition .

Biological Activity

(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a ferrocenyl phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

- Molecular Formula : C36H50FeP2

- Molecular Weight : 600.59 g/mol

- CAS Number : 167416-28-6

The compound features a ferrocenyl core, which is known for its unique redox properties and ability to form stable complexes with various metal ions. This structural characteristic enhances its biological activity by facilitating interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine can be attributed to several mechanisms:

- Anticancer Activity : Studies have shown that ferrocenyl compounds exhibit significant anticancer properties. The introduction of dicyclohexylphosphino groups enhances the stability and solubility of the compound, which may contribute to its efficacy against cancer cell lines.

- Redox Activity : The ability of the ferrocenyl moiety to undergo reversible oxidation-reduction reactions allows it to participate in biological redox processes, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

- Cell Cycle Regulation : Research indicates that compounds like (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine can affect cell cycle progression by modulating key regulatory proteins involved in cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related ferrocenyl phosphine compounds, providing insights into their potential therapeutic applications.

Table 1: Summary of Biological Activities

Anticancer Mechanisms

The anticancer effects of (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine have been linked to several mechanisms:

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine with high stereochemical fidelity?

Answer:

The synthesis typically involves enantioselective functionalization of the ferrocene backbone using chiral auxiliaries or transition metal catalysts. Key steps include:

- Phosphine introduction : Sequential substitution of ferrocenyl ethanol adducts with dicyclohexylphosphine and diphenylphosphine groups under inert conditions .

- Stereochemical control : Monitoring via 31P NMR to track phosphorus coupling and specific rotation measurements (e.g., [α]D = -185°±10° in CHCl3) to confirm enantiopurity .

- Purification : Chromatographic separation or crystallization from ethanol adducts to remove diastereomeric impurities .

Advanced: How can enantioselectivity in asymmetric hydrogenation be systematically optimized using this ligand?

Answer:

Optimization involves:

- Steric/electronic tuning : Substituents on the phosphine groups (e.g., cyclohexyl vs. phenyl) influence substrate binding. Comparative studies with analogs like Josiphos ligands (e.g., SL-W003-1) show enhanced selectivity for bulky substrates .

- X-ray crystallography : Resolving ligand-metal complexes (e.g., Rh or Ru adducts) to correlate coordination geometry with catalytic outcomes .

- Kinetic profiling : Time-resolved IR or NMR to identify rate-limiting steps in hydrogenation cycles .

Basic: What spectroscopic and analytical techniques are critical for characterizing this ligand?

Answer:

- 1H and 31P NMR : Assign ferrocene proton splitting patterns and confirm phosphorus connectivity (e.g., δP ~20-30 ppm for dicyclohexylphosphine) .

- X-ray crystallography : Resolve absolute configuration, as seen in analogous ferrocenylphosphine structures .

- HPLC with chiral columns : Validate enantiomeric excess (≥99% EE) .

Advanced: What mechanistic insights explain ligand deactivation under oxidative catalytic conditions?

Answer:

- Phosphine oxidation : Dicyclohexylphosphine groups are prone to oxidation to phosphine oxides, detectable via 31P NMR (appearance of δP ~50 ppm peaks) .

- Mitigation strategies : Use of sacrificial reductants (e.g., ascorbic acid) or inert-atmosphere gloveboxes to stabilize the ligand during catalysis .

- In situ XAFS : Track metal-ligand bond stability during catalytic turnover .

Advanced: How can computational chemistry guide the design of derivatives for improved catalytic performance?

Answer:

- DFT calculations : Model transition states to predict enantioselectivity (e.g., Fukui indices for electrophilic/nucleophilic regions) .

- Molecular dynamics : Simulate ligand-substrate interactions in solvent environments to optimize steric bulk .

- QSPR models : Correlate phosphine substituent electronic parameters (Tolman cone angles) with catalytic activity .

Basic: What are the storage and handling protocols to ensure ligand stability?

Answer:

- Storage : Vacuum-sealed under argon at -20°C to prevent oxidation. Shelf life: 2 years .

- Handling : Use Schlenk techniques for air-sensitive reactions. Confirm purity via TLC or HPLC before use .

Advanced: How does this ligand compare to structurally related phosphines in cross-coupling reactions?

Answer:

- Activity benchmarks : Compare turnover numbers (TON) in Suzuki-Miyaura couplings with ligands like Walphos SL-W003-1. Bulkier dicyclohexyl groups enhance stability but reduce reaction rates .

- Substrate scope : Electronic modulation (e.g., electron-deficient aryl halides) improves yields in Pd-catalyzed systems .

Advanced: What role does the ferrocene backbone play in stabilizing metal-ligand complexes?

Answer:

- Conformational rigidity : The planar ferrocene structure enforces precise spatial arrangement of phosphine donors, critical for asymmetric induction .

- Redox activity : Ferrocene’s reversible Fe(II)/Fe(III) transitions can be probed via cyclic voltammetry to assess electronic communication in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.